Deschloroclotizolam
Description
Properties
CAS No. |
1629324-97-5 |
|---|---|
Molecular Formula |
C15H11ClN4S |
Molecular Weight |
314.8 g/mol |
IUPAC Name |
4-chloro-13-methyl-7-phenyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene |
InChI |
InChI=1S/C15H11ClN4S/c1-9-18-19-13-8-17-14(10-5-3-2-4-6-10)11-7-12(16)21-15(11)20(9)13/h2-7H,8H2,1H3 |
InChI Key |
DBAZIULAFZCKIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(S3)Cl)C(=NC2)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Molecular Architecture
This compound (C₁₅H₁₁ClN₄S) features a thieno[3,2-f][1,2,]triazolo[4,3-a]diazepine core, characterized by:
Key Synthetic Challenges
-
Regioselectivity : Avoiding isomer formation during triazole ring closure.
-
Chlorination : Introducing the chlorine atom at the optimal stage without side reactions.
-
Purification : Separating intermediates with similar polarity.
Plausible Synthetic Routes
Route 1: Thiophene Core Construction
This method prioritizes early formation of the thiophene-triazole system:
Step 1: Thiophene Amination
React 2-aminothiophene-3-carbonitrile with hydrazine hydrate to form 2-hydrazinylthiophene-3-carbonitrile.
Conditions : Ethanol reflux, 12 hours.
Step 2: Triazole Ring Closure
Cyclize the intermediate with formic acid under microwave irradiation (150°C, 30 min), yielding thieno[3,2-e]triazole.
Step 3: Diazepine Ring Formation
Couple the triazole with 2-chloroacetophenone via a Mannich reaction:
Route 2: Late-Stage Chlorination
Introducing chlorine post-diazepine formation may improve selectivity:
Step 1: Diazepine Synthesis
Condense 2-aminothiophene with 1-methyl-1H-1,2,4-triazole-3-carbaldehyde to form the diazepine core.
Step 2: Electrophilic Chlorination
Treat the intermediate with sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C.
Challenge : Over-chlorination risks necessitate precise stoichiometry.
Analytical Characterization
Critical quality control steps include:
Challenges in Industrial Synthesis
Scalability Issues
-
Microwave Steps : Difficult to replicate at >1 kg scales.
-
Chromatography : Silica gel purification dominates lab-scale routes but is economically unfeasible for mass production.
Chemical Reactions Analysis
Types of Reactions: Deschloroclotizolam can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Chemical Properties and Mechanism of Action
Deschloroclotizolam is structurally related to benzodiazepines and acts primarily as a GABA receptor modulator. By enhancing the effects of gamma-aminobutyric acid (GABA), it produces a range of effects including:
The compound is noted for its relatively fast onset of action and a duration of effect that is longer than its parent compound, clotizolam. It is approximately half as potent as etizolam, with 2 mg of this compound being comparable to 10 mg of diazepam in terms of sedative effects .
Pharmacological Investigations
This compound is primarily utilized in research settings to investigate its pharmacological effects and potential therapeutic applications. Studies have focused on:
- Anxiolytic Effects: Research has shown that this compound can significantly reduce anxiety levels in animal models, making it a candidate for further exploration in treating anxiety disorders .
- Sedative Properties: Its sedative effects are being studied for potential use in managing sleep disorders, particularly in populations resistant to traditional benzodiazepines .
Toxicological Studies
Due to its psychoactive nature, this compound is also subjected to toxicological assessments to evaluate its safety profile. Key areas of focus include:
- Long-term Use Effects: Investigations into the consequences of prolonged use reveal risks similar to those associated with traditional benzodiazepines, including dependency and withdrawal symptoms .
- Acute Toxicity: Studies on rodents have been conducted to determine the acute toxicity levels and potential side effects associated with high doses .
Potential Therapeutic Applications
Given its pharmacological profile, this compound may have several therapeutic applications:
- Anxiety Disorders: Due to its anxiolytic properties, it could serve as an alternative treatment for patients unresponsive to conventional therapies.
- Sleep Disorders: Its sedative effects suggest potential utility in treating insomnia or other sleep-related issues.
- Post-Traumatic Stress Disorder (PTSD): Ongoing research may explore its efficacy in managing symptoms associated with PTSD.
Side Effects
Common side effects reported include:
Mechanism of Action
Deschloroclotizolam exerts its effects by binding to modulatory sites on the gamma-aminobutyric acid (GABA) receptors in the brain. This binding enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects . The molecular targets involved include the GABA-A receptor subunits, which play a crucial role in the compound’s pharmacological activity .
Comparison with Similar Compounds
Clotizolam
- Structural Difference : Deschloroclotizolam lacks the chlorine atom present at the R2 position of clotizolam.
- Potency: Chlorine atoms typically enhance GABAA receptor binding affinity; thus, this compound is hypothesized to exhibit lower potency than clotizolam.
- Applications : Both compounds are used in forensic analysis, but clotizolam has been more widely documented in clinical misuse cases.
Etizolam (CAS: 40054-69-1)
Deschloroetizolam (CAS: 40054-73-7)
- Structural Difference : Deschloroetizolam is a dechlorinated analog of etizolam, whereas this compound derives from clotizolam.
- Potency : Both compounds exhibit reduced potency compared to their parent molecules, but direct comparisons are lacking .
- Applications : Deschloroetizolam is used as an analytical reference standard, similar to this compound’s role in forensic research .
Comparison with Functionally Similar Compounds
Bromazolam (CAS: 71368-80-4)
- Structural Difference : Bromazolam contains a bromine substituent instead of chlorine.
- Potency : Bromine’s electronegativity may enhance receptor binding compared to this compound, making bromazolam active at lower doses (e.g., 1–3 mg) .
- Safety : Bromazolam has been associated with severe sedation and respiratory depression in overdose cases, whereas this compound’s toxicity profile remains unstudied .
Fluclotizolam (CAS: 54123-15-8)
- Structural Difference : Fluclotizolam incorporates a fluorine atom, increasing metabolic stability.
- Applications : Both are research chemicals, but fluclotizolam has been detected more frequently in illicit drug markets .
Data Table: Key Properties of this compound and Analogs
| Compound | CAS Number | Core Structure | Halogen Substituents | Known Potency | Primary Applications |
|---|---|---|---|---|---|
| This compound | 612526-40-6 | Thienodiazepine | None | Unknown | Forensic research |
| Clotizolam | N/A | Thienodiazepine | Chlorine | Moderate | Research/Illicit use |
| Etizolam | 40054-69-1 | Thienotriazolodiazepine | None | High (~0.5–1 mg) | Therapeutic/Illicit use |
| Bromazolam | 71368-80-4 | Benzodiazepine | Bromine | High (~1–3 mg) | Illicit use |
| Fluclotizolam | 54123-15-8 | Thienodiazepine | Fluorine | Moderate-High | Illicit use |
Research Findings and Gaps
- Toxicological Data: No peer-reviewed studies on this compound’s acute or chronic toxicity exist, contrasting with etizolam and bromazolam, which have documented overdose cases .
- Metabolism : Structural analogs like etizolam undergo hepatic oxidation, but this compound’s metabolic pathway is uncharacterized .
Biological Activity
Deschloroclotizolam, a designer benzodiazepine, is structurally related to etizolam and has garnered attention for its psychoactive properties. This article explores the biological activity of this compound, including its pharmacokinetics, metabolism, case studies, and potential therapeutic implications.
Chemical Structure and Properties
This compound is characterized by the removal of a chlorine atom from the etizolam structure. It belongs to the thienodiazepine class of compounds, which are known for their anxiolytic, sedative, and hypnotic effects. Its chemical formula is C_17H_15ClN_2S, and it has a molecular weight of 316.83 g/mol.
Pharmacokinetics
The pharmacokinetic profile of this compound is not extensively documented; however, comparisons can be drawn from related compounds. Benzodiazepines typically undergo phase I metabolism primarily through cytochrome P450 enzymes (CYPs), particularly CYP3A4 and CYP2C19. These enzymes facilitate hydroxylation and subsequent conjugation reactions that lead to the formation of metabolites that may exhibit varying degrees of biological activity.
Table 1: Metabolic Pathways of Designer Benzodiazepines
| Compound | Main CYP Enzymes | Metabolites |
|---|---|---|
| This compound | CYP3A4, CYP2C19 | Active and inactive metabolites |
| Etizolam | CYP3A4 | α-Hydroxyetizolam |
| Flubromazolam | CYP3A4 | Hydroxylated metabolites |
Biological Activity
This compound exhibits similar effects to other benzodiazepines, including sedation, anxiolysis, and muscle relaxation. Anecdotal reports suggest that users experience significant sedation and amnesic effects. The duration of action appears to be shorter than that of some traditional benzodiazepines, although specific half-life data is lacking.
Case Studies
- Self-Administration Study : A self-experimentation report indicated that a dose of 6 mg led to peak plasma concentrations within 30 minutes, followed by a rapid decline in symptoms such as dizziness and difficulty concentrating over 18 hours .
- Emergency Department Admission : A case in France involved a 31-year-old male found deceased with this compound detected in his system alongside other substances. Autopsy results indicated multiple organ congestion .
- Withdrawal Symptoms : In another case, a patient with a history of substance use presented with severe withdrawal symptoms after discontinuing high doses of this compound (50-100 mg/day) taken over several months .
Detection and Analytical Methods
Recent advancements in analytical techniques have improved the detection of this compound in biological samples. High-resolution mass spectrometry (HRMS) and liquid chromatography-mass spectrometry (LC-MS/MS) have been employed to identify this compound in forensic toxicology settings. These methods are crucial for understanding its metabolism and potential toxicological effects.
Q & A
Q. What are the validated analytical techniques for characterizing Deschloroclotizolam in experimental settings?
To ensure accurate characterization, researchers should employ a combination of nuclear magnetic resonance (NMR) for structural elucidation, liquid chromatography-mass spectrometry (LC-MS) for purity assessment, and Fourier-transform infrared spectroscopy (FTIR) for functional group verification. Cross-referencing spectral data with published benchmarks and using certified reference materials (CRMs) enhances reliability. Experimental protocols must detail instrument parameters (e.g., column type, mobile phase) and validation criteria (e.g., limit of detection, signal-to-noise ratio) to ensure reproducibility .
Q. How can researchers design a robust synthesis protocol for this compound?
A systematic approach involves:
- Conducting a literature review to identify existing synthetic routes (e.g., nucleophilic substitution, cyclization reactions).
- Optimizing reaction conditions (temperature, solvent, catalysts) using factorial design experiments.
- Validating intermediate and final products via spectroscopic and chromatographic methods. Documentation should adhere to guidelines for experimental reproducibility, including step-by-step procedures, hazard assessments, and yield calculations .
Q. What pharmacological screening methods are appropriate for preliminary evaluation of this compound?
Initial assessments should include:
- In vitro binding assays (e.g., GABAA receptor subtype selectivity using radioligand displacement).
- Functional potency tests (e.g., electrophysiological measurements in transfected cell lines).
- Metabolic stability studies using liver microsomes to predict pharmacokinetic profiles. Data should be compared to structurally related benzodiazepines (e.g., clonazolam) to contextualize findings .
Advanced Research Questions
Q. How can discrepancies between in vitro and in vivo metabolic data for this compound be resolved?
To address inconsistencies:
- Cross-validate results using human hepatocyte models (in vitro) and rodent pharmacokinetic studies (in vivo).
- Analyze enzyme kinetics (e.g., CYP3A4/5 involvement) and interspecies metabolic pathway variations.
- Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile differences in bioavailability and metabolite formation .
Q. What methodologies are effective for identifying and quantifying this compound metabolites in complex biological matrices?
Advanced workflows include:
- High-resolution mass spectrometry (HRMS) paired with data-dependent acquisition (DDA) for untargeted metabolite screening.
- Stable isotope labeling to distinguish endogenous compounds from artifacts.
- Molecular networking via platforms like GNPS to map metabolic pathways. Method validation must address matrix effects, recovery rates, and limits of quantification .
Q. How should researchers address contradictory findings in this compound’s receptor affinity across studies?
Contradictions may arise from assay variability (e.g., receptor subunit composition, ligand concentrations). Mitigation strategies include:
Q. What strategies optimize the detection of this compound in forensic or environmental samples?
For trace-level detection:
- Use solid-phase extraction (SPE) with mixed-mode sorbents to isolate the compound from interferents.
- Employ tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) for specificity.
- Validate methods using spiked samples and proficiency testing programs to ensure forensic defensibility .
Methodological Frameworks
Q. How can systematic reviews be structured to synthesize fragmented data on this compound’s toxicological profile?
Follow PRISMA guidelines to:
Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound studies?
Use:
- Non-linear regression (e.g., four-parameter logistic model) to estimate EC50 values.
- Bayesian hierarchical models to account for inter-study variability.
- Bootstrap resampling to quantify uncertainty in small-sample datasets .
Data Presentation Guidelines
Q. How should researchers present this compound data in publications to ensure reproducibility?
- Include supplementary materials with raw datasets, instrument configurations, and code for computational analyses.
- Use standardized nomenclature (IUPAC guidelines) and report uncertainties (e.g., confidence intervals).
- Reference open-access repositories (e.g., PubChem, ChEMBL) for structural and bioactivity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
